molecular formula C25H24ClN3OS B12747726 2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol CAS No. 86758-97-6

2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B12747726
CAS No.: 86758-97-6
M. Wt: 450.0 g/mol
InChI Key: DOIAKZLJOJSCCH-WPWMEQJKSA-N
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Description

2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with significant applications in scientific research. Its structure includes a dibenzo thiepin core, a piperazine ring, and a phenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps:

    Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo thiepin structure.

    Chlorination: The dibenzo thiepin core is then chlorinated to introduce the chlorine atom at the desired position.

    Piperazine Ring Introduction: The chlorinated dibenzo thiepin is reacted with piperazine to form the piperazine-substituted dibenzo thiepin.

    Phenol Group Addition: Finally, the phenol group is introduced through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol involves:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
  • 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol

Uniqueness

2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

86758-97-6

Molecular Formula

C25H24ClN3OS

Molecular Weight

450.0 g/mol

IUPAC Name

2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C25H24ClN3OS/c26-20-9-10-24-19(15-20)16-22(21-6-2-4-8-25(21)31-24)28-11-13-29(14-12-28)27-17-18-5-1-3-7-23(18)30/h1-10,15,17,22,30H,11-14,16H2/b27-17+

InChI Key

DOIAKZLJOJSCCH-WPWMEQJKSA-N

Isomeric SMILES

C1CN(CCN1C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)/N=C/C5=CC=CC=C5O

Canonical SMILES

C1CN(CCN1C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)N=CC5=CC=CC=C5O

Origin of Product

United States

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